molecular formula C7H10N2O2S B031689 Ethyl 2-(2-aminothiazol-5-yl)acetate CAS No. 62557-32-8

Ethyl 2-(2-aminothiazol-5-yl)acetate

Cat. No. B031689
CAS RN: 62557-32-8
M. Wt: 186.23 g/mol
InChI Key: JAZQWKNSZPGYPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(2-aminothiazol-5-yl)acetate and its derivatives involves multiple steps including oxidation, bromination, cyclic condensation, and nitrosation. These processes have been optimized to improve yields and reduce production costs. For instance, one method prepares ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate through oxidation, bromination, and cyclic condensation with yields up to 54% (Wang Li, 2007). Another approach involves the synthesis of ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate under sodium conditions, achieving a yield of 89.6% (Wang Yu-huan, 2008).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various techniques such as FT-IR, 1H NMR, LC-MS, and single crystal X-ray diffraction. These studies confirm the structure and provide insights into bond lengths, angles, and the overall geometry of the molecule. For example, a study describes the structural characterization and DNA binding interactions of this compound, confirmed by spectral data and single crystal X-ray diffraction (Z. Iqbal et al., 2019).

Chemical Reactions and Properties

This compound participates in various chemical reactions to produce novel derivatives with potential biological activities. These reactions include condensation, nitrosation, and cyclization to synthesize compounds with glucosidase inhibition activities and antibacterial properties. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibited significant α-glucosidase inhibition, suggesting potential therapeutic applications (Ayesha Babar et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and drug formulation. While specific details on these properties are less frequently reported, they can be inferred from synthesis conditions and solvents used in reactions, suggesting moderate stability and good solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interactions with other compounds, have been explored through synthesis and molecular docking studies. These investigations reveal the compound's potential to interact with biological targets, demonstrating mixed binding modes with DNA and significant inhibitory activities against enzymes and bacteria. Such properties underline its utility in developing new pharmaceutical agents (Z. Iqbal et al., 2019).

Scientific Research Applications

Process Intensification in Ethyl Acetate Production

One study focuses on process intensification techniques for Ethyl acetate production, which is used across industries for solvents and in consumer products. The review discusses various techniques like Reactive distillation and Microwave reactive distillation, highlighting their advantages in terms of energy efficiency and production rates (Patil & Gnanasundaram, 2020).

Antioxidant Capacity Reaction Pathways

Another study reviews the antioxidant capacity assays, focusing on the reaction pathways of antioxidants with specific radicals. This could be relevant for understanding the chemical behavior of Ethyl 2-(2-aminothiazol-5-yl)acetate if it were to be used in antioxidant capacity studies (Ilyasov et al., 2020).

Ionic Liquid Technologies and Toxicity

The review on 1-Ethyl-3-Methylimidazolium Acetate discusses the potential industrial applications of ionic liquids and emphasizes the importance of understanding their toxicity and environmental impact. This perspective could be crucial for evaluating the safety and application range of this compound in industrial settings (Ostadjoo et al., 2018).

Liquid Organic Hydrogen Carriers

Research on using ethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) cycle suggests innovative applications for ethyl-based compounds in renewable energy technologies. The study examines the feasibility and advantages of this process, including the environmental benefits (Santacesaria et al., 2023).

Synthesis of Antithrombotic Drugs

A paper detailing the synthesis methodologies for (S)-clopidogrel, a thienopyridine-class antithrombotic drug, underscores the importance of efficient synthetic routes for ethyl-based compounds. It highlights various strategies for achieving the desired enantiomer, which could be applicable to synthesizing compounds like this compound (Saeed et al., 2017).

Safety and Hazards

Ethyl 2-(2-aminothiazol-5-yl)acetate is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Ethyl 2-(2-aminothiazol-5-yl)acetate is used as an intermediate to synthesize thiazoloquinazoline derivatives, which are potent selective aurora A and B kinase inhibitors . This suggests potential future directions in the development of new anticancer drugs.

Mechanism of Action

Target of Action

Ethyl 2-(2-aminothiazol-5-yl)acetate is a derivative of 2-aminothiazole . The primary targets of 2-aminothiazoles are cyclin-dependent kinase 5 (CDK5) . CDK5 plays a crucial role in the regulation of neuron development and function.

Mode of Action

The compound interacts with its target, CDK5, by inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, primarily in neurons, where CDK5 is predominantly active.

Biochemical Pathways

The inhibition of CDK5 affects several biochemical pathways. Most notably, it impacts the regulation of neuronal development and function. This includes processes such as neuron migration, synaptic plasticity, and neuronal survival .

Pharmacokinetics

Factors such as its lipophilicity and water solubility would influence how well the compound is absorbed and distributed within the body.

Result of Action

The inhibition of CDK5 by this compound can lead to changes in neuronal function. This could potentially have therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Additionally, the compound’s reactivity profile suggests that it may react violently when nitrated with nitric or nitric-sulfuric acids .

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQWKNSZPGYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352068
Record name Ethyl 2-(2-aminothiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

62557-32-8
Record name Ethyl 2-(2-aminothiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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